molecular formula C30H34Cl2F5N5O3 B10830976 Vipoglanstat CAS No. 1360622-01-0

Vipoglanstat

Cat. No.: B10830976
CAS No.: 1360622-01-0
M. Wt: 678.5 g/mol
InChI Key: PFORUFFGGNOLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vipoglanstat is synthesized through a series of chemical reactions involving the formation of a carboxamide structure. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Vipoglanstat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as substituted benzimidazoles and carboxamides .

Scientific Research Applications

Mechanism of Action

Vipoglanstat exerts its effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition leads to a decrease in the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and an increase in the production of prostacyclin, which has anti-inflammatory properties. The molecular targets and pathways involved include the arachidonic acid pathway and the cyclooxygenase (COX) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vipoglanstat

This compound is unique in its selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which allows for a more targeted approach to reducing inflammation without the gastrointestinal side effects commonly associated with COX inhibitors. This specificity makes this compound a promising candidate for the treatment of inflammatory conditions with fewer side effects .

Biological Activity

Vipoglanstat, also known as GS-248 or BI 1029539, is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). This compound is being investigated for its potential therapeutic applications in various inflammatory conditions, including systemic sclerosis (SSc) and endometriosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and potential implications for treatment.

This compound functions by inhibiting mPGES-1, which decreases the production of PGE2, a pro-inflammatory mediator. By doing so, it promotes the biosynthesis of prostacyclin, a compound with vasodilatory and anti-inflammatory properties. The selective inhibition of mPGES-1 allows for a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenases (COX) indiscriminately.

Phase 2 Trial in Systemic Sclerosis

A significant study evaluated the efficacy and safety of this compound in patients with systemic sclerosis-related Raynaud's phenomenon (RP). The trial was a double-blind, placebo-controlled study involving 69 participants randomized to receive either 120 mg of this compound or a placebo for four weeks. Key findings include:

  • Reduction in RP Attacks : The mean weekly number of RP attacks decreased by 3.4 attacks in the this compound group compared to a decrease of 4.2 attacks in the placebo group; however, this difference was not statistically significant (p=0.628p=0.628) .
  • Patient-Reported Outcomes : All patient-reported outcomes improved across both groups without significant differences between them.
  • Biomarker Changes : this compound achieved full inhibition of mPGES-1, resulting in a 57% reduction in urinary PGE2 levels and a 50% increase in prostacyclin metabolites .

Despite these findings, the study concluded that while this compound was safe and well tolerated, it was ineffective in reducing RP attacks in SSc patients. This has prompted further exploration of this compound's efficacy in other conditions where mPGES-1 is implicated .

Development for Endometriosis

This compound is also advancing into clinical trials for the treatment of endometriosis. The rationale behind this application stems from its ability to modulate inflammatory pain through the inhibition of PGE2 production. Early studies suggest that targeting mPGES-1 may alleviate pain associated with endometriosis by shifting the balance towards prostacyclin synthesis .

Data Summary

The following table summarizes key data from clinical studies involving this compound:

Study TypeConditionDosageParticipantsKey Findings
Phase 2 TrialSystemic Sclerosis120 mg daily69No significant reduction in RP attacks
Phase II DevelopmentEndometriosisTBDTBDTargeting mPGES-1 may reduce inflammatory pain

Case Studies

Several case studies have illustrated the differential treatment responses to this compound based on patient demographics and clinical characteristics. For instance, variations in genetic backgrounds may influence how patients metabolize the drug or respond to its effects . These insights are crucial for tailoring personalized treatment approaches and understanding the broader implications of this compound's use.

Properties

CAS No.

1360622-01-0

Molecular Formula

C30H34Cl2F5N5O3

Molecular Weight

678.5 g/mol

IUPAC Name

2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41)

InChI Key

PFORUFFGGNOLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.